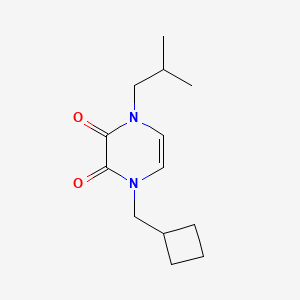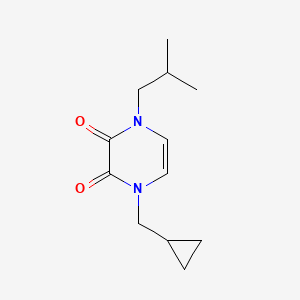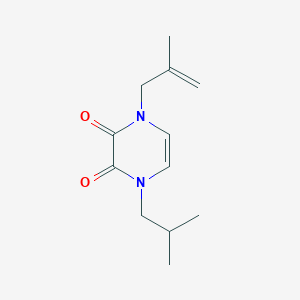
1-(2-methylpropyl)-4-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-methylpropyl)-4-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione is a chemical compound that belongs to the class of pyrazine derivatives This compound is notable for its structural features which include a tetrahydropyrazine ring substituted at positions 1 and 4 with an isobutyl and allyl group, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 1-(2-methylpropyl)-4-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione typically involves a multistep synthesis process. A common synthetic route may start with the preparation of the pyrazine ring, followed by the introduction of the isobutyl and allyl substituents. This may involve:
Formation of the pyrazine ring through a cyclization reaction of appropriate precursors.
Introduction of the isobutyl group via a nucleophilic substitution reaction.
Allylation of the ring using allyl halides under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound could involve similar synthetic steps but scaled-up processes. Optimization for industrial-scale synthesis would focus on maximizing yield, minimizing reaction time, and ensuring product purity. Key considerations would include the selection of solvents, temperature control, and the use of catalysts to enhance reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-methylpropyl)-4-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione undergoes various chemical reactions:
Oxidation: : The compound can undergo oxidation, particularly at the allyl group, to form epoxides or other oxidized products.
Reduction: : Reduction reactions might target the carbonyl groups in the pyrazine ring, leading to the formation of alcohol derivatives.
Substitution: : The isobutyl and allyl groups can be targets for nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, hydrogen peroxide.
Reduction Reagents: : Sodium borohydride, lithium aluminum hydride.
Substitution Conditions: : Solvents like dimethylformamide (DMF), catalysts such as palladium on carbon (Pd/C).
Major Products
The major products from these reactions will depend on the specific reagents and conditions used. For example, oxidation of the allyl group may yield an epoxide, while reduction of the carbonyl groups could produce alcohols.
Aplicaciones Científicas De Investigación
1-(2-methylpropyl)-4-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione has significant applications in scientific research:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: : Studied for its therapeutic potential in treating various diseases.
Industry: : Potential use as a chemical intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-methylpropyl)-4-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione varies depending on its application:
Molecular Targets: : It may interact with enzymes or receptors involved in biological pathways, altering their activity.
Pathways Involved: : Could modulate pathways related to inflammation or microbial growth, depending on its use.
Comparación Con Compuestos Similares
Comparison with Other Compounds
Pyrazine Derivatives: : Similar compounds include other tetrahydropyrazine derivatives with different substituents. Each derivative’s uniqueness arises from the nature and position of its substituents, which influence its chemical behavior and applications.
Similar Compounds
1-(2-Methylpropyl)-3,5-dimethylpyrazine
2,5-Dimethyl-3-isobutylpyrazine
3-Allyl-2,5-dimethylpyrazine
These compounds share structural similarities but differ in their specific substituent groups, leading to variations in their reactivity and applications.
Propiedades
IUPAC Name |
1-(2-methylpropyl)-4-prop-2-enylpyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-4-5-12-6-7-13(8-9(2)3)11(15)10(12)14/h4,6-7,9H,1,5,8H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMKZHVGBNCACOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=CN(C(=O)C1=O)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-ethyl-4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B6460909.png)
![5-bromo-4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(methylsulfanyl)pyrimidine](/img/structure/B6460915.png)
![6-chloro-2-{octahydrocyclopenta[c]pyrrol-2-yl}quinoxaline](/img/structure/B6460920.png)
![3-methyl-6-{octahydropyrrolo[3,4-c]pyrrol-2-yl}-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B6460930.png)
![1-[(2-chloro-6-fluorophenyl)methyl]-4-(methoxymethyl)piperidine; oxalic acid](/img/structure/B6460953.png)
![1-[(4-bromophenyl)methyl]-4-(methoxymethyl)piperidine; oxalic acid](/img/structure/B6460962.png)



![1-[(3,4-dichlorophenyl)methyl]-4-(methoxymethyl)piperidine; oxalic acid](/img/structure/B6460988.png)
![2-methyl-4-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B6460996.png)
![2-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B6461000.png)
![6-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B6461001.png)
![2-methyl-4-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B6461007.png)
